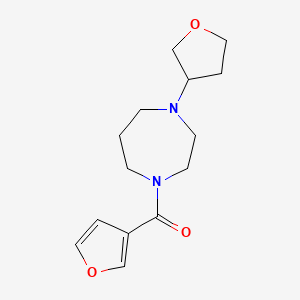

1-(Furan-3-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane

Description

1-(Furan-3-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane is a heterocyclic compound featuring a seven-membered 1,4-diazepane ring substituted with two distinct moieties: a furan-3-carbonyl group at position 1 and an oxolan-3-yl (tetrahydrofuran-3-yl) group at position 2.

Properties

IUPAC Name |

furan-3-yl-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c17-14(12-2-8-18-10-12)16-5-1-4-15(6-7-16)13-3-9-19-11-13/h2,8,10,13H,1,3-7,9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNOPPWPVFOLOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)C2=COC=C2)C3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Furan-3-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H20N2O3

- Molecular Weight : 264.325 g/mol

- CAS Number : 2320458-78-2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound is believed to exert its effects through:

- Binding Interactions : Involves hydrogen bonding and hydrophobic interactions with target proteins.

- Biochemical Pathways Alteration : Changes in enzyme activity can lead to modifications in cellular signaling and metabolic pathways.

1. MAO-B Inhibition

Research indicates that certain derivatives of diazepane compounds can activate monoamine oxidase B (MAO-B), an enzyme involved in neurotransmitter metabolism. For instance:

- Compounds structurally similar to this compound have shown significant activation of MAO-B, enhancing the enzyme's affinity for substrates.

- A study reported that specific derivatives increased Vmax by approximately 6.57-fold, indicating a strong potential for this class of compounds in neurological applications .

2. Antibacterial and Antifungal Activities

The compound has also been evaluated for its antimicrobial properties:

- Antibacterial Activity : Testing against various bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) showed promising results, with some derivatives exhibiting significant inhibition zones in agar diffusion methods.

- Antifungal Activity : The compound demonstrated efficacy against fungal species such as Aspergillus niger and Penicillium sp., suggesting its potential as an antifungal agent .

Study on MAO-B Activation

A detailed pharmacological screening assessed the MAO-B activity of several diazepane derivatives, including those similar to this compound. The study found:

- Vmax Values : Compounds showed varying Vmax values (0.49 to 0.71), indicating their effectiveness as MAO-B activators.

- Km Values : Km values ranged from 1.32 to 1.72, suggesting different affinities for the substrate .

Antimicrobial Efficacy Study

In another study focusing on antimicrobial properties:

- Compounds were tested against four bacterial species and six fungal species using nutrient agar and Sabouraud dextrose agar methods.

- Results indicated that specific derivatives had enhanced antibacterial activity against Gram-positive bacteria due to structural features that facilitate binding .

Data Tables

| Activity Type | Tested Organisms | Results |

|---|---|---|

| MAO-B Activation | Various diazepane derivatives | Up to 6.97-fold activation |

| Antibacterial Activity | E. coli, Staphylococcus aureus | Significant inhibition observed |

| Antifungal Activity | Aspergillus niger, Penicillium sp. | Effective against multiple fungi |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(Furan-3-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane, highlighting substituents, molecular properties, and biological activities:

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups: The 2-cyanophenyl substituent in enhances receptor binding affinity for dopamine D3, while the pyridinyl group in improves nicotinic receptor interaction. The furan-3-carbonyl group in the target compound may offer moderate electron-withdrawing effects, balancing solubility and binding . Positional Isomerism: The furan-2-carbonyl isomer () may exhibit steric or electronic differences compared to the 3-carbonyl derivative, affecting metabolic stability .

- Synthetic Routes: Most analogs are synthesized via nucleophilic substitution or coupling reactions. For example, and describe diazepane functionalization using cyanophenyl or trifluoromethylphenyl groups with yields of 33–51%. The target compound likely follows similar protocols, substituting furan-3-carbonyl chloride .

Pharmacological and Physicochemical Insights

Receptor Targeting :

- Diazepane derivatives with aromatic substituents (e.g., pyridine, thiophene) show affinity for neurotransmitter receptors (e.g., dopamine D3, nicotinic acetylcholine). The furan-3-carbonyl group’s planar structure may facilitate π-π stacking in receptor binding pockets .

- The 3-chlorophenyl-pyrazole analog () demonstrates in vivo efficacy in autism models, suggesting that electron-deficient aryl groups enhance G-protein biased antagonism .

Physicochemical Properties :

- Molecular Weight : The target compound (~282 g/mol) falls within the acceptable range for CNS drugs (<500 g/mol).

- Solubility : The oxolan group improves solubility in polar solvents compared to purely aromatic analogs (e.g., biphenyl derivatives in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.